Non-Conjugated Alkene Architecture Confers Distinct Reactivity as a Chiral Michael Acceptor in Enantioselective Drug Intermediate Synthesis
2-Nitroprop-1-enylbenzene (CAS 62811-39-6) serves as the specific Michael acceptor in the asymmetric synthesis of sigma-1 receptor positive allosteric modulators, where it undergoes enantioselective addition to diethyl malonate to construct the (4R,5S)- and (4R,5R)-stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide [1]. This synthetic application exploits the allylic nitro group's ability to direct regioselective nucleophilic attack at a defined position. In contrast, conjugated β-nitrostyrenes (e.g., trans-β-methyl-β-nitrostyrene, CAS 705-60-2) preferentially undergo 1,4-conjugate addition across the extended π-system, which would yield different regiochemical outcomes under identical organocatalytic conditions [2]. The target compound enabled chromatographic separation of diastereoisomeric methyl erythro- and threo-4-nitro-3R- and 3S-phenylpentanoate intermediates, with the (4R) configuration at C-4 in the 2-pyrrolidone ring proving essential for sigma-1 receptor allosteric modulation [1].
| Evidence Dimension | Regioselectivity in Michael addition reactions – synthetic applicability for chiral drug intermediate construction |
|---|---|
| Target Compound Data | Asymmetric Michael addition to diethyl malonate produces diastereoisomeric 4-nitro-3-phenylpentanoate esters; (4R,5S)- and (4R,5R)-enantiomers act as positive allosteric modulators of sigma-1 receptor in electrically stimulated rat vas deferens assay [1] |
| Comparator Or Baseline | Conjugated β-nitrostyrenes (e.g., CAS 705-60-2): undergo 1,4-conjugate (Michael) addition; regiochemistry governed by extended π-conjugation rather than allylic nitro positioning [2] |
| Quantified Difference | Qualitative difference in reaction pathway: allylic nitro (CAS 62811-39-6) enables construction of two chiral centers via single Michael addition; conjugated nitrostyrenes yield 1,4-adducts with different stereochemical outcomes [1][2] |
| Conditions | Asymmetric organocatalytic Michael addition: 2-nitroprop-1-enylbenzene + diethyl malonate; subsequent reductive cyclisation to 5-methyl-4-phenylpyrrolidin-2-one enantiomers; biological evaluation via PRE-084-induced contractions in rat vas deferens [1] |
Why This Matters
For procurement in medicinal chemistry and asymmetric catalysis programs, the allylic nitro architecture of CAS 62811-39-6 directly enables a synthetic route to chiral pyrrolidinone pharmacophores that cannot be replicated using the more common conjugated β-methyl-β-nitrostyrene (CAS 705-60-2) without fundamentally redesigning the synthetic strategy.
- [1] Veinberg, G., Vorona, M., Zvejniece, L., Vilkersts, R., Vavers, E., Liepiņš, E., Kazoka, H., Beļakovs, S., Mišņovs, A., Kuznecovs, J., Vikainis, S., Orlova, N., Lebedev, A., Ponomaryov, Y., & Dambrova, M. (2013). Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor. Bioorganic & Medicinal Chemistry, 21(11), 2991–3000. DOI: 10.1016/j.bmc.2013.03.016 View Source
- [2] Squella, J. A., Sturm, J. C., Weiss-López, B., Bontá, M., & Núñez-Vergara, L. J. (1999). Electrochemical study of β-nitrostyrene derivatives: steric and electronic effects on their electroreduction. Journal of Electroanalytical Chemistry, 466(1), 90–98. View Source
